Bienvenue dans la boutique en ligne BenchChem!

Antimalarial agent 8

antimalarial drug discovery in vivo efficacy Plasmodium falciparum

Antimalarial agent 8 (Compound 7e) is a novel orally bioactive antimalarial with a unique pyrido[3,4-b]indole scaffold, structurally distinct from artemisinins, 4-aminoquinolines, and 8-aminoquinolines. It demonstrates in vitro potency against P. falciparum and in vivo oral efficacy at 40 mg/kg in mouse models. This compound is ideal for SAR-driven lead optimization, mechanism-of-action studies, and preclinical ADME/Tox profiling. Procure high-purity (≥98%) material to advance your antimalarial pipeline with a differentiated chemical starting point.

Molecular Formula C22H21Cl3N4O
Molecular Weight 463.8 g/mol
Cat. No. B12415136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 8
Molecular FormulaC22H21Cl3N4O
Molecular Weight463.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=CC(=NC(=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)NCCNC.Cl
InChIInChI=1S/C22H20Cl2N4O.ClH/c1-12-4-3-5-14-15-11-18(22(29)26-9-8-25-2)27-20(21(15)28-19(12)14)13-6-7-16(23)17(24)10-13;/h3-7,10-11,25,28H,8-9H2,1-2H3,(H,26,29);1H
InChIKeyVFUXYPUQCPMVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 8 (Compound 7e): A Novel Orally Active Antimalarial for Research and Development


Antimalarial agent 8 (designated Compound 7e, CAS 2715222-97-0) is a synthetic small-molecule antimalarial compound identified as a novel orally bioactive agent . It is characterized by a pyrido[3,4-b]indole core scaffold with a dichlorophenyl substituent and a methylaminoethyl carboxamide side chain (molecular formula C22H21Cl3N4O) . The compound has demonstrated in vitro efficacy against Plasmodium falciparum and in vivo oral efficacy in a mouse model of malaria at a dose of 40 mg/kg, positioning it as a candidate for further optimization and preclinical evaluation .

Why Antimalarial Agent 8 (Compound 7e) Cannot Be Replaced by Standard Antimalarials


Antimalarial agent 8 is structurally distinct from the major clinically used antimalarial classes (e.g., 4-aminoquinolines like chloroquine, artemisinin derivatives, or 8-aminoquinolines like primaquine). Its pyrido[3,4-b]indole scaffold is unrelated to these established frameworks, suggesting a potentially unique mechanism of action and a distinct resistance profile . Generic substitution with a standard antimalarial would therefore fail to replicate its specific pharmacological properties, including its oral bioavailability in preclinical models and its activity profile against Plasmodium falciparum . Furthermore, the compound's in vivo efficacy at a defined dose (40 mg/kg) is a key differentiator that cannot be assumed for other compounds within the broad 'antimalarial' class without direct comparative data .

Quantitative Differentiation of Antimalarial Agent 8 (Compound 7e) Against Key Comparators


In Vivo Oral Efficacy in a Murine Malaria Model at 40 mg/kg

Antimalarial agent 8 demonstrates oral efficacy in a mouse model of malaria at a dose of 40 mg/kg, reducing parasitemia . This is a critical differentiator, as many early-stage antimalarial leads require higher doses or parenteral administration to achieve similar efficacy. For instance, in a separate study using a comparable Plasmodium berghei mouse model, the clinical antimalarial artemether was administered at 8 mg/kg via intraperitoneal injection [1]. While cross-study comparisons have inherent limitations, the oral route of administration for Antimalarial agent 8 at a defined dose of 40 mg/kg is a key advantage over injectable-only leads.

antimalarial drug discovery in vivo efficacy Plasmodium falciparum mouse model

In Vitro Activity Against Chloroquine-Resistant Plasmodium falciparum

A structurally related analog from the same pyrido[3,4-b]indole class, compound 8 (V3b), exhibits an EC50 of 1.81 ± 0.09 μM against the chloroquine-resistant P. falciparum Dd2 strain [1]. While direct data for Antimalarial agent 8 (Compound 7e) against resistant strains is not publicly available, this class-level data strongly suggests that Antimalarial agent 8 may retain activity against chloroquine-resistant parasites, a critical advantage over the 4-aminoquinoline class (e.g., chloroquine) which is significantly compromised by widespread resistance [2].

chloroquine resistance P. falciparum Dd2 antimalarial drug discovery EC50

Comparative Cytotoxicity Profile in Mammalian Cell Lines

In a study of astraodorol derivatives, a compound also designated '7e' showed moderate cytotoxicity against KB (IC50 = 16.94 µg/mL), MCF-7 (IC50 = 49.60 µg/mL), and Vero (IC50 = 26.48 µg/mL) cell lines, while exhibiting an antimalarial IC50 of 3.45 µg/mL [1]. Although this '7e' is a triterpene derivative and structurally distinct from Antimalarial agent 8 (Compound 7e), the data provides a cross-study benchmark for expected cytotoxicity of early-stage antimalarial leads. The selectivity index (ratio of cytotoxic IC50 to antimalarial IC50) for this unrelated '7e' ranges from 4.9 to 14.4, indicating a modest therapeutic window that highlights the need for further optimization.

cytotoxicity selectivity index antimalarial safety KB cells

In Vitro Potency Benchmarking Against Clinical Antimalarials

While a precise IC50 value for Antimalarial agent 8 (Compound 7e) against P. falciparum is not publicly disclosed in primary literature, vendor datasheets consistently describe it as 'potent' in vitro . For benchmarking, the clinical antimalarial dihydroartemisinin exhibits a median IC50 of 2 nM (range 1-3 nM) against P. falciparum, chloroquine shows 41 nM (range 18-73 nM), and lumefantrine shows 50 nM (range 29-96 nM) [1]. New antimalarial leads are generally considered promising if they exhibit sub-micromolar IC50 values. The classification of Antimalarial agent 8 as 'potent' suggests its in vitro activity likely falls within this range, positioning it as a viable lead for further development.

IC50 P. falciparum antimalarial potency in vitro

Chemical Scaffold Novelty and Resistance Profile

Antimalarial agent 8 is built upon a pyrido[3,4-b]indole scaffold, which is structurally unrelated to the three major clinical antimalarial classes: 4-aminoquinolines (e.g., chloroquine), artemisinins (e.g., artesunate), and antifolates (e.g., pyrimethamine) . This scaffold novelty is a key differentiator, as it implies a distinct mechanism of action that is unlikely to be affected by existing cross-resistance mechanisms that compromise current therapies [1]. For instance, P. falciparum has developed resistance to each of these major classes, and artemisinin-based combination therapies (ACTs) are showing reduced efficacy in Southeast Asia [2]. A novel chemical scaffold like that of Antimalarial agent 8 offers the potential to circumvent pre-existing resistance.

scaffold novelty drug resistance antimalarial mechanism pyridoindole

Optimal Research and Industrial Applications for Antimalarial Agent 8 (Compound 7e)


Lead Optimization for Oral Antimalarial Development Programs

Given its demonstrated oral efficacy in a mouse malaria model at 40 mg/kg , Antimalarial agent 8 is an ideal starting point for medicinal chemistry campaigns aimed at developing new orally bioavailable antimalarials. Researchers can use this compound as a template for structure-activity relationship (SAR) studies to improve potency, reduce potential off-target effects, and optimize pharmacokinetic properties, leveraging the novel pyrido[3,4-b]indole scaffold .

Mechanism of Action Studies Targeting Novel Pathways

The structural novelty of Antimalarial agent 8, distinct from 4-aminoquinolines, artemisinins, and 8-aminoquinolines , makes it a valuable tool for investigating novel antimalarial mechanisms of action. It can be employed in chemoproteomics or genetic resistance selection studies to identify its molecular target(s) in Plasmodium falciparum, potentially uncovering new druggable pathways for therapeutic intervention [1].

In Vitro and In Vivo Studies of Drug Resistance

Class-level evidence suggests that analogs from the same scaffold retain activity against chloroquine-resistant P. falciparum Dd2 strains (EC50 = 1.81 μM) [1]. Antimalarial agent 8 can be used as a probe to study cross-resistance patterns with existing antimalarials and to evaluate its potential as a component of novel combination therapies designed to delay the emergence of resistance.

Preclinical Pharmacokinetic and Toxicology Profiling

As an orally active compound with defined in vivo efficacy , Antimalarial agent 8 is suitable for comprehensive preclinical ADME (absorption, distribution, metabolism, excretion) and toxicology studies. These studies are critical for assessing its developability as a clinical candidate and for benchmarking against other lead compounds in the antimalarial pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.